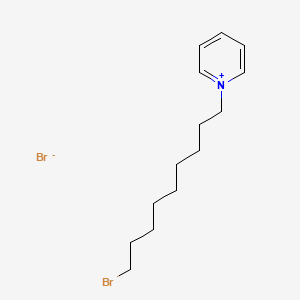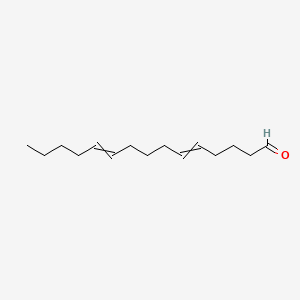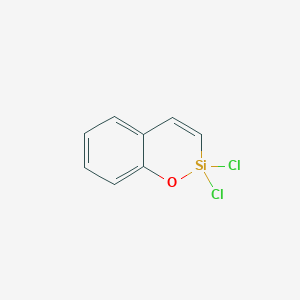
2H-1,2-Benzoxasilin, 2,2-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2-Benzoxasilin, 2,2-dichloro- is a chemical compound with the molecular formula C8H6Cl2OSi It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Benzoxasilin, 2,2-dichloro- typically involves the reaction of 2-aminophenol with silicon tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzoxasilin compound.
Industrial Production Methods
Industrial production of 2H-1,2-Benzoxasilin, 2,2-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2-Benzoxasilin, 2,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silanol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of silicon oxides.
Reduction: Formation of silanol derivatives.
Substitution: Formation of substituted benzoxasilin compounds with various functional groups.
Applications De Recherche Scientifique
2H-1,2-Benzoxasilin, 2,2-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2H-1,2-Benzoxasilin, 2,2-dichloro- involves its interaction with molecular targets through its reactive silicon and chlorine atoms. The compound can form covalent bonds with biological molecules, leading to alterations in their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Shares a similar benzene-fused heterocyclic structure but lacks silicon atoms.
Benzothiazole: Contains sulfur instead of silicon and exhibits different chemical properties.
Siloxanes: Organosilicon compounds with silicon-oxygen bonds, differing in their structural framework.
Propriétés
Numéro CAS |
64749-19-5 |
|---|---|
Formule moléculaire |
C8H6Cl2OSi |
Poids moléculaire |
217.12 g/mol |
Nom IUPAC |
2,2-dichloro-1,2-benzoxasiline |
InChI |
InChI=1S/C8H6Cl2OSi/c9-12(10)6-5-7-3-1-2-4-8(7)11-12/h1-6H |
Clé InChI |
CXIIYBIHQAPKCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C[Si](O2)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


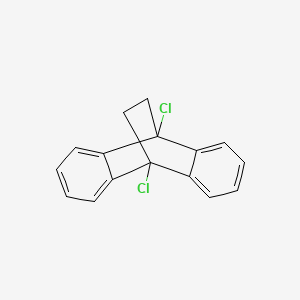

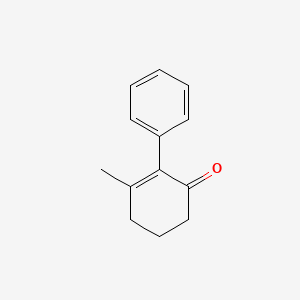
![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)

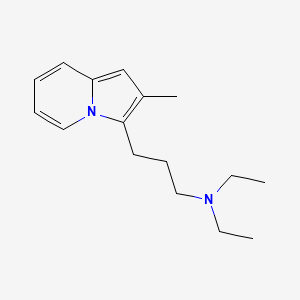



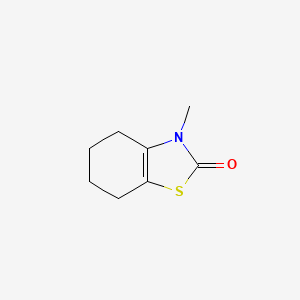
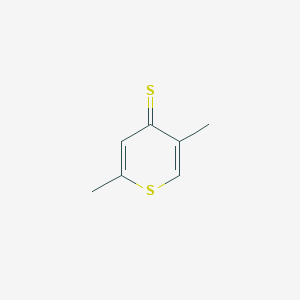
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
